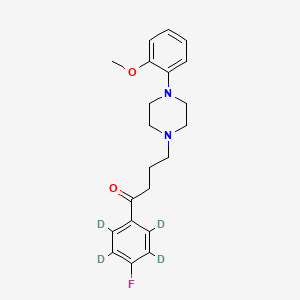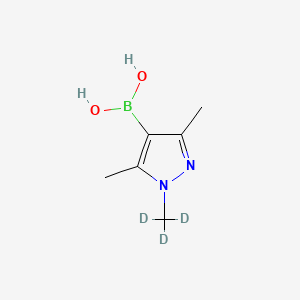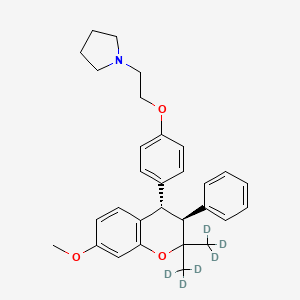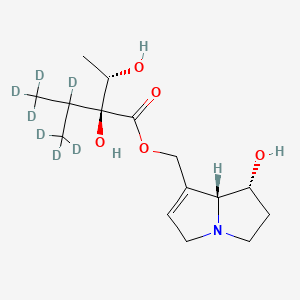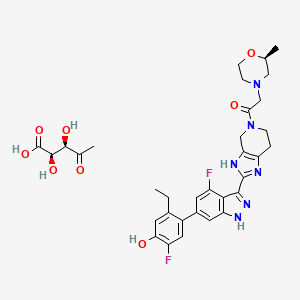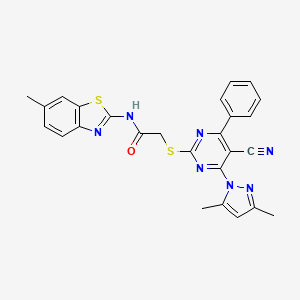![molecular formula C9H20ClNO2 B12418765 [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is a complex organic compound that features a unique structure with deuterium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the introduction of deuterium atoms through specific reagents. The final step often involves the formation of the azanium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the integrity of the deuterium atoms in the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azanium group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide; reactions may require specific solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride is used as a precursor in the synthesis of more complex molecules. Its unique deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound can be used as a tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of the compound’s pathway in biological systems.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure may offer advantages in drug design, particularly in improving the stability and bioavailability of pharmaceutical agents.
Industry
In industrial applications, the compound can be used in the production of deuterated materials, which are essential in various high-tech applications, including nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism of action of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its overall activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(methyl)azanium;chloride
- [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)ammonium;chloride
Uniqueness
The primary uniqueness of [(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride lies in its deuterium atoms. These atoms provide distinct advantages in various applications, including enhanced stability, reduced metabolic rate, and improved analytical properties in spectroscopic studies.
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
218.77 g/mol |
IUPAC名 |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1/i2D3,3D3,4D3; |
InChIキー |
WUFRNEJYZWHXLC-ZMXASVBCSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+](C[C@H]1C[C@@H]([C@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
正規SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

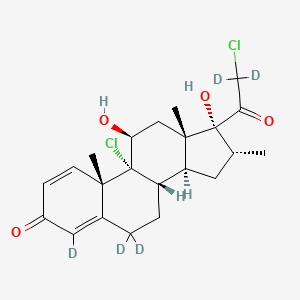
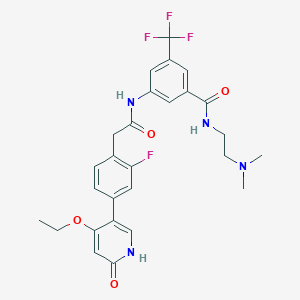
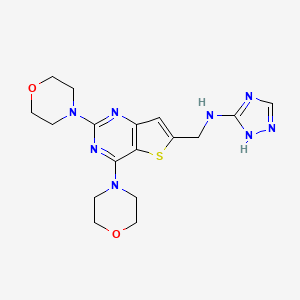
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)

